molecular formula C20H19N3O3S B2924848 (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1705390-54-0

(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2924848
CAS RN: 1705390-54-0
M. Wt: 381.45
InChI Key: BYJKNLJPILONAQ-UHFFFAOYSA-N
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Description

“(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone” is a novel compound that has been studied for its potential antidepressant effects . It is a 5-HT3 receptor antagonist, which means it blocks the action of serotonin, a neurotransmitter that plays a key role in mood regulation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H27NO3S . It contains a phenylsulfonyl group attached to a piperidine ring, and a quinoxaline group attached via a methanone linkage .


Physical And Chemical Properties Analysis

The compound has an optimal log P value of 2.84 and a pA2 value of 7.3, which is greater than that of ondansetron, a commonly used 5-HT3 receptor antagonist . Its molecular weight is 385.5 g/mol .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound can serve as a precursor for synthesizing various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological activities and are used in the development of new drugs.

Pharmacological Applications

The piperidine moiety is a common feature in many drugs. As such, our compound could be involved in the synthesis of new pharmacological agents. Piperidine derivatives have been reported to exhibit a wide range of biological activities, which include acting as central nervous system stimulants, antihistamines, and antihypertensive agents .

Mechanism of Action

As a 5-HT3 receptor antagonist, this compound likely works by blocking the action of serotonin. This can help to regulate mood and has potential implications for the treatment of depression .

properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(19-14-21-17-8-4-5-9-18(17)22-19)23-12-10-16(11-13-23)27(25,26)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJKNLJPILONAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone

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